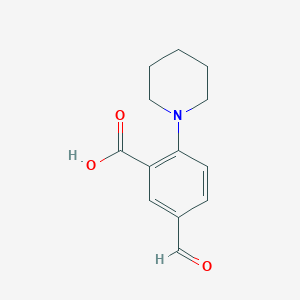
5-Formyl-2-piperidin-1-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-piperidin-1-ylbenzoic acid, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPBA is a white crystalline powder that is soluble in water and has a molecular formula of C15H17NO3. In
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-piperidin-1-ylbenzoic acid is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming a complex that can be detected through fluorescence.
Biochemical and Physiological Effects:
5-Formyl-2-piperidin-1-ylbenzoic acid has been shown to have minimal toxicity in laboratory experiments. However, its effects on biochemical and physiological processes are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 5-Formyl-2-piperidin-1-ylbenzoic acid is its ability to selectively detect metal ions in biological samples. However, its use as a derivatizing agent for amino acids and peptides is limited by its low sensitivity and selectivity. Additionally, 5-Formyl-2-piperidin-1-ylbenzoic acid may interfere with other analytical techniques, such as mass spectrometry.
Direcciones Futuras
There are several future directions for research involving 5-Formyl-2-piperidin-1-ylbenzoic acid. One potential area of study is the development of more sensitive and selective detection methods for metal ions using 5-Formyl-2-piperidin-1-ylbenzoic acid. Another potential direction is the development of new derivatives of 5-Formyl-2-piperidin-1-ylbenzoic acid with improved analytical properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Formyl-2-piperidin-1-ylbenzoic acid.
Métodos De Síntesis
5-Formyl-2-piperidin-1-ylbenzoic acid can be synthesized through a multistep process involving the reaction of 2-bromobenzoic acid with piperidine, followed by the reaction of the resulting compound with sodium chlorite and glacial acetic acid. The final step involves the oxidation of the intermediate compound with potassium permanganate to yield 5-Formyl-2-piperidin-1-ylbenzoic acid.
Aplicaciones Científicas De Investigación
5-Formyl-2-piperidin-1-ylbenzoic acid has been extensively studied for its potential applications in various areas of scientific research. One of its primary applications is in the field of analytical chemistry, where it is used as a derivatizing agent for the detection of amino acids and peptides. 5-Formyl-2-piperidin-1-ylbenzoic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
5-formyl-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-4-5-12(11(8-10)13(16)17)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVRPLDAIMDCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-piperidin-1-ylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)




![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)


